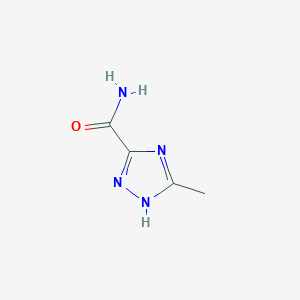
5,6-Acenaphthenediamine
Übersicht
Beschreibung
5,6-Acenaphthenediamine is an organic compound with the chemical formula C12H12N2. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two amino groups attached to the acenaphthene backbone, specifically at the 5 and 6 positions. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Acenaphthenediamine typically involves the reduction of acenaphthenequinone followed by amination. One common method includes the reduction of acenaphthenequinone using sodium borohydride in ethanol, followed by the reaction with ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Acenaphthenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acenaphthenequinone derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: Amino groups in this compound can participate in substitution reactions, forming various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents and other electrophiles are used under mild conditions
Major Products Formed:
Oxidation: Acenaphthenequinone derivatives.
Reduction: Saturated acenaphthene derivatives.
Substitution: Various substituted acenaphthene derivatives
Wissenschaftliche Forschungsanwendungen
5,6-Acenaphthenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 5,6-Acenaphthenediamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Acenaphthenequinone: A closely related compound used in similar applications.
Acenaphthylene: Another derivative with distinct chemical properties.
Naphthalene derivatives: Compounds with similar aromatic structures but different functional groups
Uniqueness: 5,6-Acenaphthenediamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino groups make it a versatile intermediate for various chemical syntheses and applications .
Eigenschaften
IUPAC Name |
1,2-dihydroacenaphthylene-5,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKZWLRCJKGXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290456 | |
| Record name | 5,6-Acenaphthenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3176-86-1 | |
| Record name | 5,6-Acenaphthenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Acenaphthenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(10Z)-Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-one](/img/structure/B3051110.png)

![3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B3051112.png)


![Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B3051117.png)

